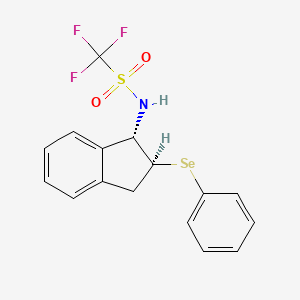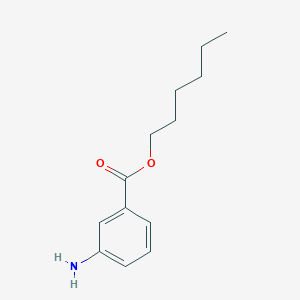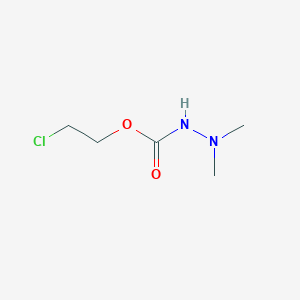
2-Chloroethyl 2,2-dimethylhydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl N-dimethylaminocarbamate is an organic compound with the molecular formula C5H11ClN2O2 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a dimethylamino group attached to the carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-dimethylaminocarbamate typically involves the reaction of 2-chloroethanol with dimethylamine and phosgene. The reaction proceeds as follows:
Step 1: 2-chloroethanol reacts with phosgene to form 2-chloroethyl chloroformate.
Step 2: The 2-chloroethyl chloroformate then reacts with dimethylamine to yield 2-chloroethyl N-dimethylaminocarbamate.
The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-chloroethyl N-dimethylaminocarbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
化学反応の分析
Types of Reactions
2-chloroethyl N-dimethylaminocarbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates, depending on the nucleophile used.
Hydrolysis: The primary products are dimethylamine and carbon dioxide.
Oxidation: The products vary based on the extent of oxidation and the specific oxidizing agent used.
科学的研究の応用
2-chloroethyl N-dimethylaminocarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloroethyl N-dimethylaminocarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
類似化合物との比較
Similar Compounds
- 2-chloroethyl N-methylaminocarbamate
- 2-chloroethyl N-ethylaminocarbamate
- 2-chloroethyl N-propylaminocarbamate
Uniqueness
2-chloroethyl N-dimethylaminocarbamate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
89380-83-6 |
|---|---|
分子式 |
C5H11ClN2O2 |
分子量 |
166.60 g/mol |
IUPAC名 |
2-chloroethyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C5H11ClN2O2/c1-8(2)7-5(9)10-4-3-6/h3-4H2,1-2H3,(H,7,9) |
InChIキー |
OGCBJCAKCWKYPB-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


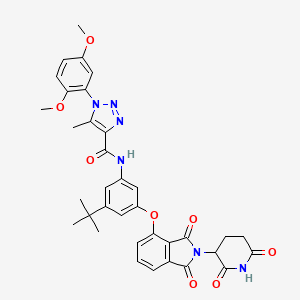

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
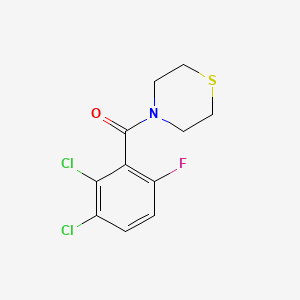

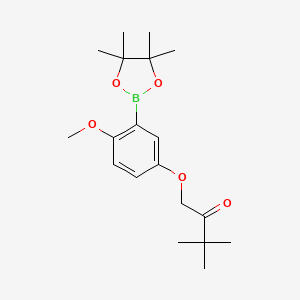
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)

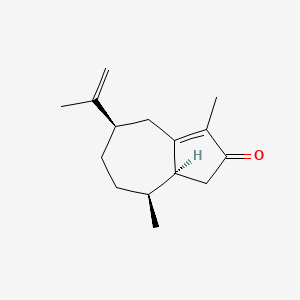

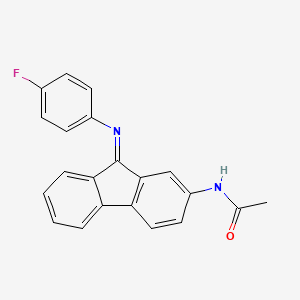
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
